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Compound of Interest

Compound Name:
2-(2-Isopropyl-5-

methylphenoxy)-5-methylaniline

CAS No.: 946728-50-3

Cat. No.: B3172488 Get Quote

Executive Summary
This guide provides a technical comparison of aniline, 4-nitroaniline, and 4-methoxyaniline (p-

anisidine). It is designed for researchers in medicinal chemistry and materials science who

require precise spectroscopic data to validate synthetic steps or analyze electronic substituent

effects.

The core of this comparison rests on the Hammett equation principles: how electron-donating

groups (EDG) like methoxy and electron-withdrawing groups (EWG) like nitro alter the electron

density of the aromatic ring. These electronic perturbations result in predictable, measurable

shifts across UV-Vis, IR, and NMR spectroscopies.

Electronic Spectroscopy (UV-Vis)
Mechanism of Action
UV-Vis spectroscopy in anilines is dominated by

and

transitions.
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Aniline: Exhibits a characteristic absorption around 280 nm (the B-band) due to the

interaction of the nitrogen lone pair with the benzene

system.

4-Nitroaniline (Push-Pull System): The strong EWG (-NO

) creates a direct resonance channel with the EDG (-NH

). This intramolecular charge transfer (ICT) dramatically lowers the energy gap, causing a
significant bathochromic (red) shift into the visible region.

4-Methoxyaniline: The methoxy group is an EDG. While it increases electron density, it does

not create the extended "push-pull" conjugation seen in nitroaniline, resulting in a moderate

red shift compared to aniline.

Comparative Data (Ethanol/Water)

Compound
Substituent
Effect (nm)

(L mol

cm

)

Visual
Appearance

Aniline Reference ~230, 280 ~8,600 (at 230) Colorless oil

4-Methoxyaniline
Strong EDG

(+M)
~235, 296 ~1,800 (at 296)

Pale

yellow/brown

solid

4-Nitroaniline
Strong EWG (-M,

-I)
~380 ~13,500

Bright yellow

solid

Experimental Workflow: Solvent Selection
Solvatochromism is critical in aniline analysis. Polar solvents stabilize the excited ICT state of

4-nitroaniline, causing further red shifts.
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Caption: Logic flow for selecting solvents to maximize or minimize solvatochromic shifts in

substituted anilines.

Vibrational Spectroscopy (IR)
Mechanism of Action
The strength of the N-H bond is directly influenced by the resonance interaction with the ring.

EWG Effect (Nitro): Resonance delocalization pulls electron density from the nitrogen lone

pair into the ring/nitro group (

). This increases the double-bond character of the C-N bond (higher frequency) but can
weaken the N-H bond strength depending on the specific hybridization changes. However,
experimentally, the N-H asymmetric stretch often shifts to higher wavenumbers due to
changes in the N-H bond force constant and hybridization.

EDG Effect (Methoxy): Increases electron density in the ring, slightly affecting the N-H bond

order but less dramatically than the nitro group.

Comparative Data (KBr/Neat)
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Compound

N-H Asym Stretch
(cm

)

N-H Sym Stretch
(cm

)

C-N Stretch (cm

)

Aniline 3442 3360 1280

4-Methoxyaniline ~3400-3420 ~3320-3340 ~1247

4-Nitroaniline ~3540 ~3434 ~1335

Note: The C-N stretch in 4-nitroaniline is significantly stronger and at a higher frequency due to

the partial double bond character imparted by resonance.

Nuclear Magnetic Resonance (NMR)
Mechanism of Action[2][3][4]

Shielding (Upfield): High electron density around a nucleus opposes the applied magnetic

field.

Deshielding (Downfield): Low electron density amplifies the effective magnetic field.

4-Methoxyaniline: The oxygen lone pair donates density (+M effect), shielding the aromatic

protons (upfield shift).

4-Nitroaniline: The nitro group withdraws density (-M, -I), strongly deshielding the aromatic

protons (downfield shift), particularly those ortho to the nitro group.

Comparative Data ( H NMR in CDCl , 300-500 MHz)
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Proton
Environment

Aniline (

ppm)

4-Methoxyaniline (

ppm)

4-Nitroaniline (

ppm)

-NH ~3.6 (broad) ~3.5 (broad) ~6.0 - 6.5 (broad)

Ar-H (Ortho to NH

)
6.6 - 6.7 6.64 (multiplet) 6.60 (doublet)

Ar-H (Meta to NH

)
7.1 - 7.2 6.75 (multiplet) 8.00 - 8.05 (doublet)

Substituent Protons N/A
3.78 (-OCH

singlet)
N/A

Structural Elucidation Logic
The splitting pattern and chemical shift of the aromatic protons are the definitive method for

distinguishing these derivatives.
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Unknown Aniline
Derivative

Check Aromatic Region
(6.0 - 8.5 ppm)
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Check Splitting Pattern
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AA'BB' System
(Para-substitution)
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Caption: Decision tree for identifying para-substituted anilines based on aromatic proton

chemical shifts.

Experimental Protocols
A. UV-Vis Sample Preparation
Objective: Determine

and calculate molar absorptivity (

).

Stock Solution: Weigh 5-10 mg of the derivative into a 50 mL volumetric flask. Dissolve in

spectroscopic grade Ethanol.
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Dilution: Pipette 1 mL of stock into a 10 mL flask and dilute to mark. Target concentration:

to

M.

Baseline: Run a blank scan with pure Ethanol.

Measurement: Scan from 200 nm to 500 nm.

Self-Validation: Absorbance should be between 0.2 and 1.0. If >1.5, dilute further to avoid

non-linear response (deviations from Beer-Lambert Law).

B. H NMR Preparation
Objective: Structural confirmation and purity check.

Solvent: Use CDCl

(Chloroform-d) with 0.03% TMS as internal standard.

Mass: Dissolve ~10 mg of solid sample in 0.6 mL of solvent.

Tube: Transfer to a clean, dry 5mm NMR tube. Cap immediately to prevent solvent

evaporation or water absorption.

Acquisition:

Pulse angle: 30° or 45°.

Relaxation delay: 1.0 second (sufficient for protons).

Scans: 16 (usually sufficient for 10 mg).

Self-Validation: Check the TMS peak at 0.00 ppm.[1] Ensure the residual CHCl

peak appears at 7.26 ppm.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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